molecular formula C22H14Cl2N2O4 B4821004 (5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B4821004
M. Wt: 441.3 g/mol
InChI Key: WMLYDIJGRFEQPV-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule characterized by its unique structure, which includes a furan ring, a pyrimidine ring, and multiple substituents

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a compound containing active methylene groups in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane or acetonitrile. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific pH ranges .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the replacement of chlorine atoms with other functional groups .

Scientific Research Applications

(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: has several scientific research applications:

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: is unique due to its combination of a furan ring and a pyrimidine ring, along with its specific substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(5Z)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N2O4/c1-12-2-5-14(6-3-12)26-21(28)17(20(27)25-22(26)29)11-15-7-9-19(30-15)16-8-4-13(23)10-18(16)24/h2-11H,1H3,(H,25,27,29)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLYDIJGRFEQPV-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 3
Reactant of Route 3
(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 4
(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 5
Reactant of Route 5
(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 6
(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.